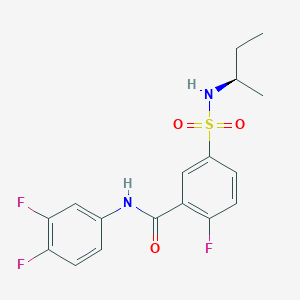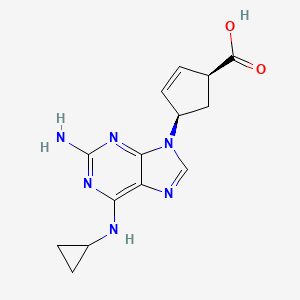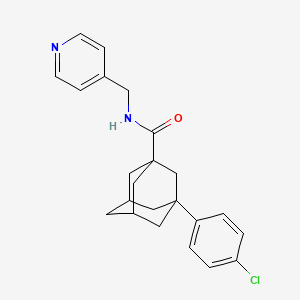
Säure Rot 88
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Red 88 is an anionic dye with potentially useful photocatalytic research applications . It is used as a colorant, which means it helps give products like makeup and lotions their desired colors .
Synthesis Analysis
Acid Red 88 can be obtained by azo coupling of naphthionic acid and 2-naphthol . It vitrifies when cooled or salted out of the solution .
Molecular Structure Analysis
The chemical formula of Acid Red 88 is C20H13N2NaO4S . Its exact mass is 400.05 and its molecular weight is 400.380 .
Chemical Reactions Analysis
Acid Red 88 is used in the textile industry as a dye . It can also be used for research in photocatalysis . A study has shown that a magnetic graphene oxide/cationic hydrogel nanocomposite (MGO–CH) was synthesized and characterized for Acid Red 88 removal .
Physical And Chemical Properties Analysis
Acid Red 88 appears as a vivid, dark red, opaque, vitreous solid . It is slightly soluble in acetone, soluble in ethanol, water, and soluble fiber element .
Wissenschaftliche Forschungsanwendungen
Behandlung der Wasserverschmutzung
Säure Rot 88 (AR88) findet sich häufig in industriellen Abwässern, insbesondere aus der Textilindustrie. Eine Studie hat ein Zeolith/Chitosan-Hydrogel als Adsorptionsmittel zur Entfernung von AR88 aus wässrigen Lösungen entwickelt {svg_1}. Das Hydrogel zeigte eine beeindruckende Adsorptionskapazität von 332,48 mg/g in nur 1 Minute, was sein Potenzial für die schnelle Dekontamination von Wasser unterstreicht.
Fortgeschrittene Oxidationsverfahren
Die Entfernung von AR88 unter Verwendung von Fenton-basierten Verfahren wurde durch ein statistisches Modell, bekannt als Box-Behnken-Design, optimiert {svg_2}. Dieser Ansatz identifizierte das Photo-Fenton-Verfahren als hocheffizient, wobei bis zu 98,4% des AR88 entfernt wurden, was seine Anwendung bei der Behandlung von farbstoffbelastetem Abwasser unterstreicht.
Photokatalyse-Forschung
AR88 dient als Gegenstand der Photokatalyse-Forschung, bei der es als Abbauobjekt verwendet wird. Diese Anwendung ist entscheidend für das Verständnis des Abbaus komplexer organischer Verbindungen in Gegenwart von Licht, was zur Entwicklung neuer Methoden zur Umweltbereinigung führen kann {svg_3}.
Farbstoffsynthese und -anwendung
Als Farbstoff wird AR88 durch Azokupplung synthetisiert und wird in der Textilindustrie weit verbreitet eingesetzt. Seine Anwendung erstreckt sich auf das Färben von Stoffen, Leder und sogar in der Lebensmittel- und Pharmaindustrie {svg_4}.
Studien zur Umweltbelastung
Die Forschung zu AR88 umfasst auch die Untersuchung seiner Umweltauswirkungen, insbesondere wie es die Lichttransmission in Gewässern und folglich die Photosyntheseaktivität aquatischer Biota beeinflusst {svg_5}.
Adsorptionskinetik
Das Adsorptionsverhalten von AR88 auf verschiedenen Substraten kann untersucht werden, um die beteiligte Kinetik zu verstehen. Dazu gehört die Untersuchung von Faktoren wie pH-Wert, Adsorptionsmittel-Dosierung und Kontaktzeit, die für die Entwicklung effektiver Wasseraufbereitungssysteme entscheidend sind {svg_6}.
Desorption und Recycling
Untersuchungen zur Desorption von AR88 unter Verwendung von Mitteln wie NaOH haben vielversprechende Ergebnisse gezeigt, mit einer Erfolgsrate von 93,8%. Diese Forschung ist entscheidend für Recyclingprozesse und nachhaltiges Abfallmanagement {svg_7}.
Industrielle Abwasserbehandlung
Schließlich ist die Rolle von AR88 bei der industriellen Abwasserbehandlung von Bedeutung. Studien konzentrieren sich auf die Entwicklung kostengünstiger und effizienter Methoden zur Behandlung großer Mengen an Abwasser, das AR88 und andere ähnliche Farbstoffe enthält {svg_8}.
Wirkmechanismus
Target of Action
Acid Red 88, also known as Sodium 4-(2-hydroxy-1-naphthalenylazo)-naphthalenesulfonate, is an azo dye . Its primary targets are cotton textiles, wool, silk, and nylon, which it colors red . It can also be used for coloring leather, paper, soap, wood products, cosmetics, and pharmaceuticals .
Mode of Action
Acid Red 88 is obtained by azo coupling of naphthionic acid and 2-naphthol . The dye binds to the fibers of the target materials, imparting a vivid, dark red color . The intense color of Acid Red 88 is due to the presence of the azo group (-N=N-), which is responsible for the dye’s light absorption properties .
Biochemical Pathways
The biochemical pathways involved in the action of Acid Red 88 are primarily related to its synthesis and degradation. The synthesis involves the azo coupling of naphthionic acid and 2-naphthol . The degradation of Acid Red 88 can be achieved through various methods, including biological, physical, and chemical techniques . For instance, certain microorganisms, such as Shewanella putrefaciens, can completely decolorize Acid Red 88 within a few hours .
Result of Action
The primary result of Acid Red 88’s action is the imparting of a vivid, dark red color to the target materials . Due to its intense color, solid samples of Acid Red 88 appear almost black . In addition to its use as a dye, Acid Red 88 can also be used for research in photocatalysis .
Action Environment
The action, efficacy, and stability of Acid Red 88 can be influenced by various environmental factors. For instance, the dye’s coloration effect can be affected by the presence of copper and iron ions . Furthermore, the dye’s degradation can be influenced by factors such as pH, temperature, and the presence of certain microorganisms . For example, Shewanella putrefaciens can completely decolorize Acid Red 88 within a few hours under certain conditions .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Acid Red 88 is a complex molecule that interacts with various enzymes and proteins. It is synthesized through the azo coupling of naphthionic acid and 2-naphthol . This process involves the interaction of the compound with various enzymes, leading to the formation of the azo bond that gives the dye its characteristic color
Cellular Effects
The effects of Acid Red 88 on cellular processes are not well-documented. Due to its use in the textile industry, it is likely that it interacts with various types of cells during the dyeing process. It is also used in research for photocatalysis, indicating that it may have effects on cellular metabolism
Molecular Mechanism
The molecular mechanism of Acid Red 88 is primarily related to its role as a dye. The azo bond in the compound is responsible for its intense color, and the formation of this bond is a key part of its molecular mechanism
Temporal Effects in Laboratory Settings
It is known that the compound vitrifies when cooled or salted out of the solution, indicating that it has a high degree of stability
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, given its use in the textile industry and its role as a dye
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Red 88 involves the diazotization of 4-aminoazobenzene followed by coupling with 2-naphthol.", "Starting Materials": [ "4-aminoazobenzene", "sodium nitrite", "hydrochloric acid", "2-naphthol", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 4-aminoazobenzene in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Dissolve 2-naphthol in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution dropwise with stirring to form the azo dye Acid Red 88.", "Filter the product and wash it with water to obtain the pure Acid Red 88." ] } | |
| 1658-56-6 | |
Molekularformel |
C20H14N2NaO4S |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26); |
InChI-Schlüssel |
UTROHQYCGBSNSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na] |
Aussehen |
Vivid, dark red, opaque, vitreous solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acid Red 88; 11391 Red; Red No. 506; Eniacid Fast Red A; Peony; |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of Acid Red 88?
A1: Acid Red 88 has a molecular formula of C20H13N2NaO7S2 and a molecular weight of 480.43 g/mol.
Q2: How does the structure of Acid Red 88 influence its interaction with other materials?
A2: Acid Red 88 possesses sulfonic acid groups, making it anionic and hydrophilic. [] This characteristic significantly influences its interactions with other materials, impacting its adsorption onto various surfaces. For instance, it exhibits a strong affinity for positively charged surfaces, such as cationic hydrogels. []
Q3: How does the number of sulfonic acid groups in Acid Red 88 affect its interaction with surfactants?
A4: Studies have shown that Acid Red 88, having two sulfonic acid groups, exhibits stronger binding to surfactant micelles compared to dyes with fewer sulfonic groups (Acid Red 13 and Acid Red 27). This suggests that the number of sulfonic acid groups directly correlates with the binding affinity of acid dyes to surfactants. []
Q4: What are some effective methods for removing Acid Red 88 from wastewater?
A4: Numerous methods have been investigated for the removal of Acid Red 88 from aqueous solutions, including:
- Adsorption: Utilizing various materials like calcined alunite [], peanut shell [], waste products from the phosphate industry [], and surfactant-modified bentonite [].
- Photocatalysis: Employing photocatalysts like TiO2 [, , ], ZnO nanoparticles [, ], and Ag-ZnO nanocomposites [] under UV or visible light irradiation.
- Advanced Oxidation Processes (AOPs): Implementing techniques like Fenton's reagent combined with ultrasound irradiation [], hydrodynamic cavitation [], and catalytic wet oxidation (CWAO) [].
- Electrocoagulation: Utilizing electrochemical methods with aluminum and iron electrodes to remove the dye from solution. []
- Biosorption: Utilizing natural materials like Azolla pinnata [], Azolla microphylla [], and Schizophyllum commune and Trametes versicolor fungi [] to remove AR88.
Q5: How does calcination affect the adsorption capacity of alunite for Acid Red 88?
A6: Calcination significantly enhances the adsorption capacity of alunite for AR88. This is attributed to the changes in alunite's physical and chemical properties during calcination, leading to a larger surface area and increased availability of active adsorption sites. []
Q6: Can Acid Red 88 be degraded using a combination of Fenton's reagent and ultrasound irradiation?
A7: Yes, combining Fenton's reagent and ultrasound irradiation proves highly effective for AR88 degradation. This approach yields better results than either method alone. [] The optimal conditions for degradation include specific concentrations of hydrogen peroxide (H2O2) and ferrous iron (Fe2+), a pH of 3.0, and an ultrasonic irradiation frequency of 40 kHz. []
Q7: How does pH affect the adsorption of Acid Red 88 onto different materials?
A8: The pH of the solution plays a crucial role in AR88 adsorption. For instance, calcined alunite exhibits optimal AR88 adsorption at lower pH values. [] Conversely, magnetic graphene oxide/cationic hydrogel nanocomposites demonstrate high AR88 adsorption capacities even in strongly alkaline solutions (pH > 10), highlighting the influence of surface charge interactions on adsorption. []
Q8: What is the role of rare earth ions in the sonolytic decolorization of Acid Red 88?
A9: Rare earth ions (REs), particularly Gd3+, enhance the sonolytic decolorization of AR88 in the presence of ultrasound and TiO2. This enhancement is attributed to the formation of a complex between REs and the dye molecule, which then adsorbs onto the TiO2 surface, facilitating degradation. []
Q9: Is Acid Red 88 biodegradable? What are the environmental concerns associated with it?
A9: Acid Red 88 is a recalcitrant dye, meaning it resists biodegradation. Its presence in wastewater is a major environmental concern as it can:
- Impart color to water bodies, hindering light penetration and disrupting aquatic ecosystems. []
- Degrade into potentially more hazardous intermediate compounds under anaerobic conditions. []
- Pose risks to human health through potential toxicity and bioaccumulation. [, ]
Q10: How can the environmental impact of Acid Red 88 be mitigated?
A10: Mitigating the environmental impact of AR88 involves a multi-pronged approach:
Q11: Have computational methods been used to study Acid Red 88?
A12: Yes, molecular dynamics simulations have been employed to investigate the interaction of AR88 with the AzrC azoreductase enzyme, providing insights into its biodegradation mechanism. [] This approach helps in understanding the structural features crucial for enzymatic degradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)



![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
